2,3,3,4-Tetramethylhexane

Thermodynamics Distillation Phase Equilibrium

2,3,3,4-Tetramethylhexane is a branched C10 alkane (isomer of decane) with the molecular formula C10H22 and a molecular weight of 142.28 g/mol. This compound belongs to the paraffin class of hydrocarbons and is characterized by a quaternary carbon center (C3) bearing geminal methyl groups, flanked by secondary carbons (C2 and C4) each also bearing a methyl substituent.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 52897-10-6
Cat. No. B12656771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3,4-Tetramethylhexane
CAS52897-10-6
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCC(C)C(C)(C)C(C)C
InChIInChI=1S/C10H22/c1-7-9(4)10(5,6)8(2)3/h8-9H,7H2,1-6H3
InChIKeyHIHSOGFAVTVMCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3,4-Tetramethylhexane (CAS 52897-10-6): Procurement-Relevant Physicochemical and Thermophysical Baseline Data


2,3,3,4-Tetramethylhexane is a branched C10 alkane (isomer of decane) with the molecular formula C10H22 and a molecular weight of 142.28 g/mol [1]. This compound belongs to the paraffin class of hydrocarbons and is characterized by a quaternary carbon center (C3) bearing geminal methyl groups, flanked by secondary carbons (C2 and C4) each also bearing a methyl substituent. Its critically evaluated thermophysical properties, including normal boiling temperature, density, enthalpy of vaporization, and vapor pressure, are available from authoritative sources such as the NIST/TRC Web Thermo Tables [2]. As a high-purity specialty hydrocarbon, it serves specific roles in research and industrial applications where precise physical property control is essential.

Why 2,3,3,4-Tetramethylhexane Cannot Be Directly Substituted with Other C10H22 Isomers in Technical Applications


Within the C10H22 isomer family, the specific arrangement of methyl branches dictates critical physicochemical properties, including boiling point, density, and vapor pressure [1]. 2,3,3,4-Tetramethylhexane possesses a unique substitution pattern featuring a quaternary carbon at C3, which reduces molecular flexibility and alters intermolecular interactions compared to isomers with different branching motifs. Direct substitution with a generic "decane isomer" without verifying the exact CAS number can lead to significant deviations in process performance, analytical calibration errors, or unexpected thermodynamic behavior. The quantitative evidence provided below confirms that even structurally similar tetramethylhexane variants exhibit measurable differences that preclude interchangeability in precision applications.

Quantitative Evidence for Differentiating 2,3,3,4-Tetramethylhexane (CAS 52897-10-6) from Closest Structural Analogs


Boiling Point Differentiation: 2,3,3,4-Tetramethylhexane vs. n-Decane and Isomeric Tetramethylhexanes

2,3,3,4-Tetramethylhexane exhibits a normal boiling point of 163.9 °C (437.0 K) at 760 mmHg, which is significantly lower than that of linear n-decane (174.1 °C) [1][2]. More importantly, its boiling point differs measurably from other tetramethyl-substituted hexane isomers, including 2,2,3,3-tetramethylhexane (160.3 °C) [3], 2,2,4,4-tetramethylhexane (152.4 °C) [4], and 2,3,4,5-tetramethylhexane (156.2 °C) [5]. This 3.6–11.5 °C variation among isomers enables positive identification and selective separation via fractional distillation.

Thermodynamics Distillation Phase Equilibrium

Liquid Density at 25°C: A Diagnostic for Purity and Volumetric Dosing

The experimental liquid density of 2,3,3,4-tetramethylhexane at 25 °C is 0.7656 g/cm³ [1]. This value is intermediate among the tetramethylhexane isomers and is notably higher than that of 2,2,3,3-tetramethylhexane (0.734 g/cm³) and 2,2,4,4-tetramethylhexane (0.734 g/cm³) [2], while being comparable to 2,3,4,5-tetramethylhexane (0.746 g/cm³) [3] and n-decane (0.73 g/cm³) . The density difference of approximately +0.03 g/cm³ relative to the 2,2,3,3- isomer provides a quantifiable metric for purity verification via simple density measurement.

Volumetric Analysis Purity Assessment Physical Property

Refractive Index (nD20): Optical Fingerprint for Isomer Confirmation

2,3,3,4-Tetramethylhexane has an experimental refractive index (nD20) of 1.4298 [1]. This value is distinguishable from that of 2,2,3,3-tetramethylhexane (1.413) , 2,2,4,4-tetramethylhexane (1.413) [2], and 2,3,4,5-tetramethylhexane (1.409) [3]. The refractive index difference of +0.0168 to +0.0208 units is well within the resolution of standard laboratory refractometers, providing a rapid optical method for confirming the identity and purity of the supplied material without requiring chromatographic analysis.

Analytical Chemistry Optical Sensing Quality Control

Liquid Heat Capacity at 300 K: Thermal Management Implications

The experimental liquid heat capacity (Cp) of 2,3,3,4-tetramethylhexane at 300 K is 241.5 J·K⁻¹·mol⁻¹ [1]. This thermodynamic parameter is essential for accurate energy balance calculations in processes involving heating or cooling of this compound. While direct experimental data for the closest isomers at identical conditions are not consistently available, the value for n-decane at 300 K is reported as approximately 314.4 J·K⁻¹·mol⁻¹ [2], reflecting a significant ~30% higher heat capacity for the linear analog. This class-level difference underscores the importance of using isomer-specific thermodynamic data in process simulations and reactor design.

Thermodynamic Modeling Process Engineering Heat Transfer

Enthalpy of Vaporization: Differentiated Volatility and Evaporative Cooling Performance

2,3,3,4-Tetramethylhexane has an enthalpy of vaporization (ΔHvap) of 38.4 ± 0.8 kJ/mol . This value is slightly lower than that of n-decane (38.8 ± 0.0 kJ/mol) , but more importantly, it differs from other tetramethylhexane isomers: 2,2,3,3-tetramethylhexane (38.2 ± 0.8 kJ/mol) , 2,2,4,4-tetramethylhexane (37.3 ± 0.8 kJ/mol) [1], and 2,3,4,5-tetramethylhexane (37.7 ± 0.8 kJ/mol) [2]. While the absolute differences are modest, in precision applications involving evaporative cooling or phase-change energy storage, a 0.2–1.1 kJ/mol variation can translate into measurable differences in system performance.

Evaporative Cooling Distillation Efficiency Thermodynamics

Recommended Application Scenarios for 2,3,3,4-Tetramethylhexane Based on Differentiated Physical Properties


Calibration Standard for Boiling Point and Vapor Pressure Instruments

With a well-defined experimental normal boiling point of 163.9 °C (437.0 K) and critically evaluated vapor pressure data available from NIST/TRC [1], 2,3,3,4-tetramethylhexane is suitable as a secondary calibration standard for ebulliometers and vapor pressure analyzers operating in the 150–170 °C range. Its intermediate boiling point among C10 isomers makes it a useful check point between lower-boiling and higher-boiling reference compounds.

Thermodynamic Model Validation and Group Contribution Method Development

The availability of multiple experimental thermophysical properties—including density (0.7656 g/cm³), refractive index (1.4298), heat capacity (241.5 J·K⁻¹·mol⁻¹), and enthalpy of vaporization (38.4 kJ/mol)—from a consistent dataset [2] makes this compound valuable for validating predictive thermodynamic models and refining group contribution methods for highly branched alkanes. Its unique quaternary carbon environment provides a challenging test case for structure-property correlation algorithms.

Specialty Solvent for High-Temperature Organic Synthesis Requiring Controlled Volatility

The boiling point of 163.9 °C and moderate vapor pressure (2.6 mmHg at 25 °C) position 2,3,3,4-tetramethylhexane as a potential high-temperature solvent or reaction medium for organic transformations requiring reflux temperatures above typical hydrocarbon solvents (e.g., xylenes, ~140 °C) but below that of n-decane (174 °C) . Its branched structure may also influence solubility characteristics relative to linear alkanes, though experimental solubility data are limited.

Component in Surrogate Fuel Mixtures for Combustion Research

As a representative highly branched C10 alkane, 2,3,3,4-tetramethylhexane can be incorporated into surrogate fuel mixtures to study the effects of molecular branching on combustion kinetics, ignition delay, and soot formation. While direct kinetic studies on this specific isomer are sparse, its thermophysical properties are sufficiently characterized to support computational fluid dynamics (CFD) modeling and kinetic mechanism development for branched paraffin combustion [1].

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